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Introduction: The emergence of drug-resistant fungal pathogens poses a significant threat to

global health, creating an urgent need for novel antifungal agents with new mechanisms of

action. Fosmanogepix represents a promising development in this area. It is a first-in-class

antifungal agent currently in clinical development for the treatment of invasive fungal infections

caused by a broad spectrum of yeasts and molds, including multi-drug resistant strains.[1][2]

This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of

action, and preclinical and clinical evaluation of fosmanogepix.

Discovery and Development
The journey to fosmanogepix began with a screening effort by researchers at Eisai Co. to

identify compounds that could disrupt the fungal cell wall.[1] This led to the discovery of 1-[4-

butylbenzyl]isoquinoline (BIQ), a compound that inhibited both fungal growth and the surface

expression of glycosylphosphatidylinositol (GPI)-anchored mannoproteins.[1] The target of BIQ

was identified as the fungal protein Gwt1, a conserved enzyme essential for an early step in

the GPI-anchor biosynthesis pathway.[1]

Significant lead optimization and a deep understanding of the structure-activity relationship

culminated in the identification of the preclinical candidate E1210, which was later renamed

manogepix (MGX).[1] To improve its pharmaceutical properties, a water-soluble N-

phosphonooxymethylene prodrug, fosmanogepix (formerly APX001 and E1211), was

developed.[1] Fosmanogepix is rapidly and completely metabolized in vivo by systemic

phosphatases to release the active moiety, manogepix.[1][3] Amplyx Pharmaceuticals in-
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licensed the compound in 2015 for further development, and it is now being developed by

Pfizer and Basilea.[1][3][4]
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Caption: Discovery and development timeline of fosmanogepix.

Synthesis Pathway
The synthesis of manogepix, the active form of fosmanogepix, is a multi-step process. While

various synthetic routes have been developed to explore the structure-activity relationship, a

key pathway involves the Suzuki coupling of a substituted isoxazole derivative with a

phenylboronic acid derivative. The final step to create the prodrug, fosmanogepix, involves the

addition of the N-phosphonooxymethylene group to the manogepix molecule. This enhances

the drug's solubility and allows for both intravenous and oral administration.[5]

Starting Materials
(e.g., 2-fluoropyridine, 1,4-phenylene)dimethanol)

Intermediate A
(Substituted Isoxazole)

Intermediate B
(Phenylboronic Acid Derivative)

Suzuki Coupling Coupled Adduct N-Deprotection Manogepix
N-phosphono-
oxymethylation

Fosmanogepix

Click to download full resolution via product page

Caption: Generalized synthesis pathway for fosmanogepix.

Mechanism of Action
Fosmanogepix is an N-phosphonooxymethyl prodrug that is rapidly converted to its active

form, manogepix, by systemic phosphatases upon administration.[1][6] Manogepix exerts its

antifungal activity by targeting and inhibiting Gwt1, a highly conserved fungal enzyme.[4][7]

Gwt1 is an inositol acyltransferase that catalyzes an essential early step in the GPI-anchor

biosynthesis pathway within the endoplasmic reticulum.[1][3]

The inhibition of Gwt1 disrupts the maturation and localization of a wide range of GPI-anchored

proteins, which are crucial for the structural integrity and function of the fungal cell wall.[1][7]

These proteins play vital roles in cell wall assembly, adhesion to host cells, biofilm formation,

and evasion of the host immune system.[8][9] By blocking this pathway, manogepix leads to

severe growth defects and ultimately fungal cell death.[8] A key advantage of this mechanism is
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its high selectivity for the fungal Gwt1 enzyme over its closest human ortholog, PIG-W,

suggesting a wide therapeutic window.[8][9]
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Caption: Mechanism of action of fosmanogepix.

Quantitative Data
In Vitro Activity
Manogepix demonstrates potent, broad-spectrum in vitro activity against a wide range of

clinically important yeasts and molds, including strains resistant to other antifungal classes.[2]

Fungal Species MIC Range (mg/L) Reference(s)

Candida spp. (baseline

isolates)
0.002 - 0.03 [8][10][11]

Candida auris 0.008 - 0.015 (CLSI) [12]

Candida auris 0.004 - 0.03 (EUCAST) [12]

Candida krusei 2 to >32 [8]

Aspergillus spp. - [2][6]

Cryptococcus spp. - [6]

Scedosporium spp. - [2][6]

Lomentospora prolificans - [2][6]

Fusarium spp. - [2][6]

Mucorales Variable Activity [2]

Note: MIC (Minimum Inhibitory Concentration) values can vary based on testing methodology

(e.g., CLSI, EUCAST). A comprehensive list of MICs for all species was not available in the

provided search results.

Pharmacokinetics (Phase 1 Studies in Healthy
Volunteers)
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Phase 1 studies demonstrated that fosmanogepix has a favorable pharmacokinetic profile,

with high oral bioavailability supporting a seamless transition from intravenous (IV) to oral (p.o.)

therapy.[9]

Administrat
ion Route &
Dose

Cmax
(μg/mL)

AUC
(μg·h/mL)

Bioavailabil
ity (%)

Half-life (h)
Reference(s
)

IV Single

Ascending

Dose (SAD)

10 mg to

1,000 mg
0.16 to 12.0 4.05 to 400 - ~49.1 [9]

IV Multiple

Ascending

Dose (MAD)

50 mg to 600

mg
0.67 to 15.4 6.39 to 245 - - [9]

Oral Single

Ascending

Dose (SAD)

100 mg to

500 mg
1.30 to 6.41 87.5 to 205 90.6 to 101.2 44.9 to 67.5 [9]

Oral Multiple

Ascending

Dose (MAD)

500 mg to

1,000 mg
6.18 to 21.3 50.8 to 326 - - [9]

Clinical Efficacy (Phase 2 Studies)
Phase 2 clinical trials have shown promising results for the treatment of invasive candidiasis.
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Study Population Primary Endpoint Result Reference(s)

Non-neutropenic

adults with

candidaemia

Treatment Success at

End of Study

Treatment (EOST)

80% (16/20) [8][10][11]

Non-neutropenic

adults with

candidaemia

Day 30 Survival 85% (17/20) [8][10][11]

Adults with

candidaemia caused

by C. auris

Treatment Success at

EOST
89% (8/9) [12]

Adults with

candidaemia caused

by C. auris

Day 30 Survival 89% (8/9) [12]

Experimental Protocols
In Vitro Susceptibility Testing

Methodology: The in vitro activity of manogepix against fungal isolates is determined using

standardized microbroth dilution methods established by the Clinical and Laboratory

Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility

Testing (EUCAST).

Procedure: Fungal isolates are cultured and their growth is challenged with serial dilutions of

manogepix. The Minimum Inhibitory Concentration (MIC) is determined as the lowest

concentration of the drug that inhibits visible fungal growth after a specified incubation

period.[12]

In Vivo Efficacy Models
Fosmanogepix has demonstrated efficacy in various animal models of invasive fungal

infections.[2][6][13] A representative experimental design is as follows:

Animal Model: Neutropenic mice are commonly used to simulate an immunocompromised

state.[6]
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Infection: Mice are infected intravenously with a clinical isolate of a fungal pathogen (e.g.,

fluconazole-resistant Candida auris).[6]

Treatment: Treatment with fosmanogepix is initiated at a set time post-inoculation (e.g., 24

hours). Various dosing regimens (e.g., 104 and 130 mg/kg intraperitoneally three times daily)

are administered for a defined period (e.g., seven days).[6]

Control Groups: Control groups may include vehicle (placebo), and standard-of-care

antifungals (e.g., fluconazole, caspofungin).[6]

Endpoints: The primary endpoints are typically survival over the course of the study and the

fungal burden in target organs (e.g., kidneys, brain), which is quantified using methods like

quantitative PCR (qPCR) to measure log10 conidial equivalents per gram of tissue.[6]

Phase 2 Clinical Trial Protocol for Candidaemia
The Phase 2 studies for candidaemia followed a multicenter, open-label, non-comparative

design.[8][10]

Patient Population: Eligible participants were non-neutropenic adults with a positive blood

culture for Candida spp. within 96 hours prior to study entry, who had received no more than

two days of prior systemic antifungal therapy.[10]

Treatment Regimen:

Day 1: Loading dose of 1000 mg fosmanogepix IV twice daily.[10]

Days 2-14: Maintenance dose of 600 mg IV once daily.[10]

From Day 4: An optional switch to 700 mg oral fosmanogepix once daily was permitted.

[10]

Primary Efficacy Endpoint: The primary endpoint was treatment success at the End of Study

Treatment (EOST), as determined by an independent Data Review Committee. Success was

defined as the clearance of Candida from blood cultures and survival without the need for

additional antifungal treatment.[10][11]

Secondary Endpoints: A key secondary endpoint was survival at Day 30.[8][12]
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Caption: Phase 2 clinical trial workflow for candidaemia.
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Conclusion
Fosmanogepix is a first-in-class antifungal agent with a novel mechanism of action that targets

the essential fungal enzyme Gwt1.[8] Its development from the initial discovery of a screening

hit to a clinical candidate with both intravenous and oral formulations demonstrates a

successful drug discovery and development program.[1][7] Fosmanogepix exhibits broad-

spectrum activity, including against drug-resistant pathogens, and has shown promising safety

and efficacy in clinical trials.[6][10] It represents a valuable and much-needed addition to the

arsenal of antifungal therapies for treating invasive fungal infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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